molecular formula C25H20F2N4O4S B12421251 Cap-dependent endonuclease-IN-13

Cap-dependent endonuclease-IN-13

Cat. No.: B12421251
M. Wt: 510.5 g/mol
InChI Key: XIIKIJUUWZWCQC-MUUYWFLDSA-N
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Description

Cap-dependent endonuclease-IN-13 is a compound known for its potent inhibitory effects on cap-dependent endonucleases. These enzymes are crucial for the transcription and replication of certain viruses, making this compound a valuable candidate for antiviral drug development. The compound has shown promise in inhibiting the replication of various RNA viruses, including influenza viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-13 involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of heterocyclic rings, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in the synthesis include ethyl acetate, T3P (ethyl acetate solution), and HND-580 . The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions: Cap-dependent endonuclease-IN-13 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, enhancing the compound’s activity.

    Substitution: Substitution reactions are used to introduce different functional groups, improving the compound’s binding affinity to the target enzyme.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .

Scientific Research Applications

Cap-dependent endonuclease-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

Cap-dependent endonuclease-IN-13 exerts its effects by inhibiting the activity of cap-dependent endonucleases. These enzymes are responsible for the “cap-snatching” process, where they cleave the 5’ cap structure of host pre-mRNAs to initiate viral mRNA synthesis. By binding to the active site of the endonuclease, this compound prevents this cleavage, thereby inhibiting viral replication . The molecular targets include the PA subunit of the viral RNA polymerase complex, which carries the endonuclease activity .

Properties

Molecular Formula

C25H20F2N4O4S

Molecular Weight

510.5 g/mol

IUPAC Name

(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-hydroxyimino-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C25H20F2N4O4S/c26-17-6-5-14-16(21(17)27)12-36-19-4-2-1-3-15(19)22(14)31-20-11-13(28-35)7-9-29(20)25(34)23-24(33)18(32)8-10-30(23)31/h1-6,8,10,20,22,33,35H,7,9,11-12H2/b28-13+/t20-,22+/m1/s1

InChI Key

XIIKIJUUWZWCQC-MUUYWFLDSA-N

Isomeric SMILES

C\1CN2[C@@H](C/C1=N/O)N(N3C=CC(=O)C(=C3C2=O)O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Canonical SMILES

C1CN2C(CC1=NO)N(N3C=CC(=O)C(=C3C2=O)O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Origin of Product

United States

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